

# comparing the performance of different DFT functionals for annulene calculations

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# A Researcher's Guide to Selecting DFT Functionals for Annulene Calculations

Annulenes, monocyclic hydrocarbons with alternating single and double bonds, represent a cornerstone for studying aromaticity and anti-aromaticity. The choice of Density Functional Theory (DFT) functional is critical for accurately predicting their properties, as the inherent delocalization error in many functionals can lead to qualitatively incorrect conclusions. This guide compares the performance of various DFT functionals for annulene calculations, providing researchers with the data needed to make informed decisions for their studies.

# **Computational Protocols**

The results discussed herein are derived from studies employing a range of computational methodologies. A typical protocol for annulene calculation involves geometry optimization followed by the calculation of properties like Nucleus-Independent Chemical Shift (NICS) or relative energies.

#### Typical Experimental Protocol:

 Geometry Optimization: Molecular structures are optimized using a specific DFT functional (e.g., B3LYP, M06-2X, PBE0) paired with a suitable basis set, commonly from the Pople series (e.g., 6-311+G(d,p)) or correlation-consistent series (e.g., cc-pVTZ). Dispersion corrections (like Grimme's D3) are often included, especially for larger systems or those involving non-covalent interactions[1].



- Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
- Property Calculation: Properties such as NICS values are calculated on the optimized geometries. For NICS, this involves placing a ghost atom (Bq) at the center of the ring to compute the magnetic shielding tensor[2].
- Benchmarking: For highest accuracy, results are often compared against high-level ab initio
  methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)),
  which is considered the "gold standard" for many chemical systems[3].

## **Performance on Geometric and Energetic Properties**

The planarity and bond length alternation (BLA) of annulenes are key indicators of their aromatic character. Aromatic annulenes (e.g.,[4]annulene) are expected to be planar with minimal BLA, while non-aromatic or anti-aromatic ones often distort to relieve strain and exhibit significant BLA.

A significant challenge for DFT is highlighted by[5]annulene. Many functionals incorrectly predict the stability of its various conformations. As shown in Table 1, standard GGA (BP86) and hybrid GGA (B3LYP) functionals erroneously favor the aromatic, planar "heart-shaped" conformation over the non-aromatic, bond-alternating "twist" form. In contrast, the high-level CCSD(T) method predicts the twist conformation to be the most stable, a finding that qualitatively changes the interpretation of the system's nature[3]. This discrepancy is a direct consequence of the delocalization error in many functionals, which artificially overstabilizes delocalized, aromatic structures.



Functional	Basis Functions	Twist Conformation (kcal/mol)	Naphthalene- like (kcal/mol)	Heart-shaped (kcal/mol)
BP86	170	12.11	-	0.00 (Lowest)
B3LYP	170	9.11	-	0.00 (Lowest)
CCSD(T)	170	0.00 (Lowest)	2.15	6.29
CCSD(T) (Large Basis)	340	0.00 (Lowest)	1.40	4.24

Table 1: Relative

energies

of[5]annulene

conformations

calculated with

different

methods. Lower

energy indicates

greater stability.

Standard DFT

functionals

incorrectly

predict the heart-

shaped

conformer as the

most stable,

contrary to

CCSD(T)

results[3].

For larger systems like[4]annulene, functionals with a higher percentage of Hartree-Fock (HF) exchange, such as BHLYP, have been shown to provide results that match closely with experimental NMR data[6]. In contrast, functionals with a lower HF exchange component often overestimate the degree of delocalization[6]. Studies on various conjugated oligomers confirm that functionals like BHHLYP, M06-2X, and the range-separated CAM-B3LYP are reasonable choices for predicting BLA in long, conjugated systems[7]. The M06-2X functional, in particular,



is noted for its ability to correctly reproduce medium-range interactions and equilibrium geometries in aromatic ring systems[8].

# **Performance on Aromaticity Descriptors (NICS)**

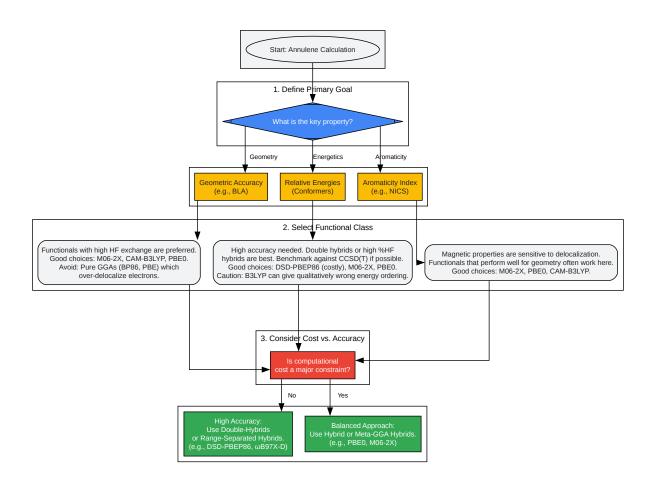
NICS is a widely used magnetic criterion for aromaticity, where negative values inside the ring indicate aromatic character (diatropic ring current) and positive values indicate anti-aromaticity (paratropic ring current). The choice of functional significantly impacts calculated NICS values.

Functionals with a high percentage of HF exchange are often recommended for reliable aromaticity predictions[6]. For instance, studies on bridged[9]annulenes have successfully employed the B3LYP functional to gauge relative aromaticity and anti-aromaticity via NICS calculations[2]. The meta-hybrid functional M06-2X has also been used effectively to assess the aromaticity of complex systems, providing reliable NICS(0) and NICS(1)zz values[10]. This aligns with the general observation that functionals well-suited for geometries and energetics in conjugated systems, like M06-2X, also tend to perform well for magnetic properties related to aromaticity[9].

## **Decision Workflow for Functional Selection**

Choosing a functional requires balancing the need for accuracy against computational cost. The following diagram illustrates a logical workflow for selecting a DFT functional for annulene calculations based on the primary research goal.





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Workflow for DFT functional selection in annulene studies.



# **Summary and Recommendations**

The accurate theoretical description of annulenes is a challenging task for DFT. The choice of functional must be made carefully based on the property of interest.

Functional Class	Examples	Performance for Geometries (BLA)	Performance for Energies	Performance for Aromaticity (NICS)
GGA	BP86, PBE	Poor (underestimates BLA, favors delocalization)	Poor (can yield incorrect stability order)	Generally unreliable
Hybrid GGA	B3LYP, PBE0	Fair to Good (PBE0 better than B3LYP)	Fair to Good (PBE0 often outperforms B3LYP)	Fair to Good
Meta-Hybrid GGA	M06-2X	Good (high HF exchange helps)	Good (often reliable for non-covalent interactions)	Good
Range- Separated	CAM-B3LYP, ωB97X-D	Good to Excellent (corrects long- range behavior)	Good to Excellent	Good to Excellent
Double Hybrid	DSD-PBEP86, B2PLYP	Excellent (high accuracy)	Excellent (often close to CCSD(T))	Excellent

### Key Recommendations:

 Avoid Pure GGAs: Functionals like BP86 or PBE are generally not recommended for annulene calculations due to their severe over-delocalization errors.



- Use Hybrids with Sufficient HF Exchange: For a balance of cost and accuracy, hybrid functionals are a good starting point. PBE0 is often a robust choice. The Minnesota functional M06-2X is also highly recommended due to its parameterization, which performs well for both main-group thermochemistry and non-covalent interactions[9][11].
- Consider Range-Separated Functionals: For larger annulenes or when studying long-range effects, range-separated hybrids like CAM-B3LYP can offer improved accuracy[7].
- For Highest Accuracy, Use Double Hybrids: When computational resources permit, doublehybrid functionals are likely to provide results closest to CCSD(T) benchmarks.
- Always Benchmark When Possible: If a specific annulene system is novel or exhibits unusual electronic structure, benchmarking against a higher level of theory (e.g., MP2 or CCSD(T)) for a model system is a valuable validation step.

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